3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Description
3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrole-isoxazole scaffold with a phenyl substituent at the 3-position. This structure confers unique electronic and steric properties, making it a promising candidate in medicinal chemistry. Its synthesis typically involves cycloaddition or condensation reactions, as seen in related pyrroloisoxazole derivatives . Notably, pyrrolo[3,2-d]isoxazole derivatives have demonstrated potent cytotoxic activity against cancer cell lines, with selectivity toward malignant over normal cells .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-phenyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H10N2O/c1-2-4-8(5-3-1)10-9-6-7-12-11(9)14-13-10/h1-5,12H,6-7H2 |
InChI Key |
NINSGOAADFYSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cyclization reactions. One common method involves the cycloaddition of N-methyl-C-arylnitrones with N-substituted maleimides . Another approach includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like activated manganese dioxide in toluene.
Reduction: Typically involves hydrogenation reactions using catalysts such as palladium on carbon.
Substitution: Halogenation reactions using reagents like hydroximinoyl chlorides and iodinated terminal alkynes.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Palladium on carbon in hydrogen atmosphere.
Substitution: Hydroximinoyl chlorides and iodinated terminal alkynes.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrroloisoxazole derivatives.
Substitution: Formation of halogenated isoxazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibits significant biological activities , including:
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways.
- Anticancer Potential : 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has shown promise in cancer research. It may inhibit cyclin-dependent kinases, which are critical targets in cancer therapy. Its derivatives have been evaluated for selective cytotoxicity against cancer cells.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole displayed potent anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at certain concentrations.
Synthetic Methodologies
The synthesis of 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves multi-step synthetic routes. One common method includes:
- Formation of the Pyrrole Ring : Starting materials undergo cyclization reactions to form the pyrrole structure.
- Isoxazole Formation : Subsequent reactions introduce the isoxazole moiety.
- Substitution Reactions : The phenyl group is introduced through electrophilic aromatic substitution or similar methods.
This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.
Industrial Applications
While primarily researched in academic settings, there is potential for industrial applications of 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole:
- Pharmaceutical Development : Given its promising biological activities, this compound could serve as a lead structure for developing new drugs targeting infections or cancer.
- Cosmetic Formulations : Its anti-inflammatory properties might be leveraged in cosmetic products aimed at reducing skin irritation or promoting healing.
Summary Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-3-phenyl-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole | Contains chlorophenyl substituent | Anticancer properties |
| 5-Benzyl-3-phenyl-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole | Benzyl group enhances lipophilicity | Potential anti-inflammatory effects |
| 5-(prop-2-yn-1-yl)-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole | Alkyne substituent allows for further derivatization | Exhibits selective cytotoxicity against cancer cells |
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with various molecular targets. It is known to inhibit specific enzymes and receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, making it a potential anticoagulant .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The phenyl group in the 3-phenyl derivative enhances anticancer activity, while chlorophenyl/isopropyl substitutions in the 5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole analog shift applications to agriculture .
- Synthetic Accessibility : Indole-substituted derivatives are synthesized with high yields (81%) via condensation, whereas fungicidal analogs require nitrile oxide-alkyne cycloaddition .
Enzyme Inhibition Mechanisms
Isoxazole derivatives with substituted phenyl groups exhibit distinct inhibitory effects on glutathione-dependent enzymes:
- 3-(4-Chlorophenyl)isoxazole: Noncompetitive inhibitor of glutathione reductase (GR), suggesting binding outside the active site .
- 3-(4-Bromophenyl)isoxazole : Competitive inhibitor of glutathione S-transferase (GST), attributed to bromine’s electron-withdrawing effects .
Implications for Pyrroloisoxazoles :
While direct data on 3-phenyl-pyrroloisoxazole’s enzyme interactions are lacking, structural parallels suggest that its phenyl group may influence similar noncompetitive or allosteric inhibition patterns.
Biological Activity
3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound featuring a fused pyrrole and isoxazole ring system. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is essential for exploring its therapeutic applications.
- Molecular Formula : C11H10N2O
- Molecular Weight : 186.21 g/mol
- CAS Number : 603067-14-7
Research indicates that 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole may exert its biological effects through the inhibition of specific enzymes and receptors. Notably, it has been suggested to inhibit cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism involves inducing apoptosis and cell cycle arrest by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1 .
- Comparison with Other Compounds : In comparative studies, derivatives of pyrrolo-isoxazoles have demonstrated varying degrees of cytotoxicity against human leukemia cell lines. These derivatives often share structural similarities with 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole but exhibit different biological activities based on their substituents .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-3-phenyl-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole | Contains chlorophenyl substituent | Anticancer properties |
| 5-Benzyl-3-phenyl-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole | Benzyl group enhances lipophilicity | Potential anti-inflammatory effects |
| 5-(prop-2-yn-1-yl)-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole | Alkyne substituent allows for further derivatization | Exhibits selective cytotoxicity against cancer cells |
Antimicrobial Activity
In addition to anticancer effects, preliminary investigations suggest that 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole may possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been noted in laboratory settings; however, further studies are required to elucidate the specific mechanisms involved.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Initial findings indicate that it may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress markers in vitro. This suggests a potential role in managing inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that various derivatives of pyrrolo-isoxazoles exhibited significant AChE inhibitory activity comparable to donepezil, a standard treatment for Alzheimer's disease. Although this study primarily focused on related compounds, it provides insights into the broader pharmacological potential of pyrrolo-isoxazoles .
- Molecular Docking Studies : Molecular docking simulations have indicated that 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole binds effectively to CDK proteins. This binding affinity underscores its potential as a lead compound for developing new anticancer agents targeting CDKs .
Q & A
Q. How can heterogeneous catalysis be integrated into the synthesis of this compound to improve sustainability?
- Methodology : Screen solid catalysts (e.g., zeolites, MOFs) using high-throughput experimentation. Characterize active sites via XPS and TEM, and correlate with turnover frequencies (TOF) to identify optimal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
